(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Preparation Methods
The synthesis of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with piperidine to form 1-(4-methylbenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, primarily affecting the release of neurotransmitters such as dopamine and norepinephrine . This interaction occurs through the binding of the compound to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft .
Comparison with Similar Compounds
Similar compounds to (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride include:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound also belongs to the piperidine class and has similar biological activities.
4-Benzylpiperidine: Another piperidine derivative with monoamine releasing properties.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16;/h2-5,13H,6-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFEADYXQABCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.